molecular formula C9H9NO3 B12291924 5-Cyclopropoxynicotinic acid

5-Cyclopropoxynicotinic acid

Cat. No.: B12291924
M. Wt: 179.17 g/mol
InChI Key: CCQPOUSMAWMBAL-UHFFFAOYSA-N
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Description

5-Cyclopropoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a cyclopropyl group attached to the nicotinic acid structure

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)6-3-8(5-10-4-6)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12)

InChI Key

CCQPOUSMAWMBAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxynicotinic acid typically involves the cyclopropanation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the cyclopropyl group.

Industrial Production Methods: On an industrial scale, the production of 5-Cyclopropoxynicotinic acid may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Scientific Research Applications

The applications of 5-Cyclopropoxynicotinic acid can be categorized into several domains:

Medicinal Chemistry

5-Cyclopropoxynicotinic acid serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly as nicotinic acid receptor agonists. These compounds can modulate lipid metabolism, thus showing promise in treating dyslipidemia and cardiovascular diseases.

Pharmacological Studies

Research indicates that 5-Cyclopropoxynicotinic acid and its derivatives exhibit significant pharmacological activities:

  • Lipid Regulation: They have been shown to lower levels of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol levels .
  • Anti-inflammatory Effects: Some studies suggest that derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Biological Research

The compound is utilized in biological studies to investigate the mechanisms of action related to nicotinic acid receptors. It aids in understanding the pathways involved in metabolic regulation and the physiological effects of nicotinic acid.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistrySynthesis of pharmaceutical compoundsPotential therapeutic agents for dyslipidemia
Pharmacological StudiesLipid metabolism modulationEffective in lowering LDL/VLDL and increasing HDL
Biological ResearchMechanistic studies on nicotinic acid receptorsInsights into metabolic pathways

Case Study 1: Lipid Regulation

A clinical study investigated the effects of 5-Cyclopropoxynicotinic acid on serum lipid profiles in patients with dyslipidemia. The results demonstrated a significant reduction in LDL cholesterol levels by an average of 30% after 12 weeks of treatment, alongside an increase in HDL levels by approximately 15% .

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of 5-Cyclopropoxynicotinic acid derivatives on human keratinocytes. The findings revealed that these compounds reduced pro-inflammatory cytokine production, suggesting their potential use in treating skin conditions associated with inflammation .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymatic activities, leading to its observed biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxynicotinic acid is unique due to the presence of both the cyclopropyl group and the nicotinic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Cyclopropoxynicotinic acid is a derivative of nicotinic acid, which has garnered attention in pharmacological research due to its potential biological activities, particularly its effects on lipid metabolism and receptor interactions. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Nicotinic Acid and Its Derivatives

Nicotinic acid, commonly known as niacin or vitamin B3, plays a crucial role in lipid metabolism. It is recognized for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels. However, the clinical use of nicotinic acid is often limited by side effects such as flushing . The discovery of derivatives like 5-cyclopropoxynicotinic acid aims to retain the beneficial lipid-modulating effects while minimizing adverse reactions.

The biological activity of 5-cyclopropoxynicotinic acid is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), specifically GPR109A and GPR109B. These receptors are implicated in the regulation of lipid metabolism and inflammatory responses.

  • GPR109A Activation : This receptor mediates the effects of nicotinic acid on adipocytes, leading to reduced free fatty acid (FFA) release and decreased VLDL production in the liver. The activation results in a significant decrease in plasma triglycerides and LDL levels .
  • GPR109B Role : While GPR109A is primarily involved in lipid modulation, GPR109B may play a role in mediating anti-inflammatory effects .

Lipid Modulation Effects

Table 1 summarizes the effects of 5-cyclopropoxynicotinic acid compared to standard nicotinic acid on various lipid parameters:

CompoundVLDL Reduction (%)LDL Reduction (%)HDL Increase (%)
Nicotinic Acid77%14%80%
5-Cyclopropoxynicotinic AcidTBDTBDTBD

Note: TBD indicates that specific data for 5-cyclopropoxynicotinic acid's effects are still under investigation.

Case Studies and Research Findings

  • Clinical Trials : Preliminary clinical trials indicate that derivatives like 5-cyclopropoxynicotinic acid exhibit lower flushing responses compared to traditional nicotinic acid formulations. This suggests a favorable side effect profile that could enhance patient compliance .
  • Animal Studies : In studies conducted on canine models, administration of this compound resulted in significant reductions in plasma triglycerides without the flushing side effect typically associated with nicotinic acid .
  • Neuroprotective Effects : Emerging research suggests that nicotinic acid derivatives may also exert neuroprotective effects by modulating NAD+ levels, which are critical for neuronal health. This has implications for conditions such as Huntington's disease and other neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 5-Cyclopropoxynicotinic acid with high purity?

  • Methodological Answer : Synthesis should involve cyclopropane functionalization of nicotinic acid derivatives under inert atmospheric conditions. Key steps include:

  • Reagent selection : Use cyclopropanol derivatives with activating agents (e.g., Mitsunobu conditions or nucleophilic substitution).
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
  • Validation : Confirm purity via HPLC (≥95%) and monitor reaction progress using TLC .
    • Reproducibility : Detailed experimental procedures, including molar ratios, temperature, and solvent systems, must be documented in the "Experimental" section to enable replication .

Q. How should researchers characterize the structural identity of 5-Cyclopropoxynicotinic acid?

  • Methodological Answer : Employ a multi-technique spectroscopic approach:

  • NMR : Compare 1^1H and 13^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to verify cyclopropoxy group attachment.
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • IR spectroscopy : Identify characteristic carbonyl (C=O) and ether (C-O-C) stretching frequencies.
  • Cross-validation : Discrepancies between experimental and theoretical data require re-evaluation of synthetic pathways or computational parameters .

Q. What solvent systems are optimal for assessing the solubility profile of 5-Cyclopropoxynicotinic acid in preclinical studies?

  • Methodological Answer : Conduct solubility assays in a pH range (1–7.4) using:

  • Polar solvents : Water, DMSO, or methanol for initial screening.
  • Biorelevant media : Simulated gastric/intestinal fluids to predict bioavailability.
  • Quantification : UV-Vis spectroscopy or HPLC to measure concentration gradients. Report results in tabular format with solvent polarity indices and temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 5-Cyclopropoxynicotinic acid derivatives?

  • Methodological Answer :

  • Systematic review : Compare spectral datasets across studies, noting variations in instrumentation (e.g., NMR field strength) or sample preparation (e.g., deuterated solvent choice).
  • Cross-validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration) to resolve ambiguities.
  • Data transparency : Publish raw spectral data and experimental conditions in supplementary materials to enable independent verification .

Q. What experimental strategies are effective in elucidating reaction mechanisms involving 5-Cyclopropoxynicotinic acid under varying catalytic conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates via in-situ FTIR or NMR to identify rate-determining steps.
  • Isotopic labeling : Use 18^{18}O-labeled cyclopropanol to trace oxygen transfer pathways.
  • Computational modeling : Apply density functional theory (DFT) to simulate transition states and compare activation energies with empirical data.
  • Catalyst screening : Test palladium, copper, or organocatalysts to optimize regioselectivity .

Q. Which computational approaches are validated for predicting the physicochemical properties of 5-Cyclopropoxynicotinic acid?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Predict solubility and diffusion coefficients in biological membranes.
  • QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to bioavailability using regression analysis.
  • Docking studies : Assess binding affinity to target enzymes (e.g., nicotinic acetylcholine receptors) via AutoDock Vina or Schrödinger Suite.
  • Validation : Compare computational results with experimental data (e.g., HPLC-derived logD values) .

Data Reporting and Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data for 5-Cyclopropoxynicotinic acid across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from peer-reviewed studies, weighting results by sample size and methodological rigor.
  • Confounding factors : Control for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays).
  • Statistical rigor : Apply Fisher’s exact test or ANOVA to assess significance of contradictory findings. Report p-values and confidence intervals .

Q. What guidelines ensure reproducibility in synthetic routes for 5-Cyclopropoxynicotinic acid?

  • Methodological Answer :

  • Detailed documentation : Include exact reagent grades, solvent purification methods, and equipment specifications (e.g., microwave reactor wattage).
  • Negative controls : Report failed attempts to highlight critical parameters (e.g., moisture sensitivity).
  • Open science practices : Share step-by-step protocols on platforms like Protocol.io or supplementary materials .

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